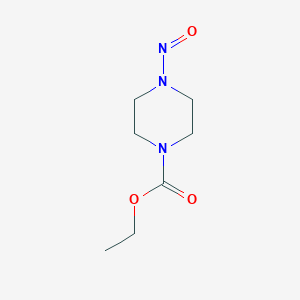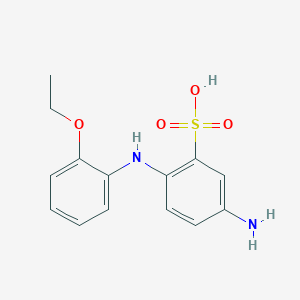
n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an octadecanamide backbone with additional functional groups, including an aminoethyl and a hydroxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide typically involves the reaction of octadecanoic acid with ethanolamine and ethylenediamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include:
- Octadecanoic acid
- Ethanolamine
- Ethylenediamine
- Catalysts such as sulfuric acid or hydrochloric acid
The reaction conditions often involve heating the reactants to a specific temperature and maintaining the reaction for a certain period to achieve optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield octadecanoic acid derivatives, while reduction of the amide group may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the formulation of surfactants, lubricants, and other industrial products.
Mecanismo De Acción
The mechanism of action of n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide involves its interaction with specific molecular targets and pathways. The aminoethyl and hydroxyethyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. The compound’s effects may be mediated through modulation of signaling pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Octadecanamide: Lacks the aminoethyl and hydroxyethyl groups, resulting in different chemical properties and applications.
N-(2-aminoethyl)octadecanamide: Contains the aminoethyl group but lacks the hydroxyethyl group.
N-(2-hydroxyethyl)octadecanamide: Contains the hydroxyethyl group but lacks the aminoethyl group.
Uniqueness
n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide is unique due to the presence of both aminoethyl and hydroxyethyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile interactions with other molecules and enhances the compound’s utility in various fields.
Propiedades
Número CAS |
120-41-2 |
|---|---|
Fórmula molecular |
C22H46N2O2 |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-N-(2-hydroxyethyl)octadecanamide |
InChI |
InChI=1S/C22H46N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24(19-18-23)20-21-25/h25H,2-21,23H2,1H3 |
Clave InChI |
YLWQPJKQVUOINR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCN)CCO |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)N(CCN)CCO |
| 120-41-2 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)







